molecular formula C12H13N5O2S2 B10866345 2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide

2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide

Cat. No.: B10866345
M. Wt: 323.4 g/mol
InChI Key: IKEBKCPNOMVRNN-UHFFFAOYSA-N
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Description

2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a benzamide moiety via a propanoyl-sulfanyl bridge. Its synthesis involves cyclization and functionalization steps typical of 1,3,4-thiadiazole derivatives. For example, analogous compounds like N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (compound 2 in ) are synthesized via reactions between benzoylisothiocyanate and thiosemicarbazide, followed by cyclization . The target compound’s structure is distinguished by the sulfanyl-propanoyl spacer, which may influence its biological interactions and pharmacokinetic properties.

Properties

Molecular Formula

C12H13N5O2S2

Molecular Weight

323.4 g/mol

IUPAC Name

2-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]benzamide

InChI

InChI=1S/C12H13N5O2S2/c1-6(20-12-17-16-11(14)21-12)10(19)15-8-5-3-2-4-7(8)9(13)18/h2-6H,1H3,(H2,13,18)(H2,14,16)(H,15,19)

InChI Key

IKEBKCPNOMVRNN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1C(=O)N)SC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Thiol Alkylation

Reacting 5-amino-1,3,4-thiadiazole-2-thiol with α-bromopropanoyl chloride in the presence of a base (e.g., triethylamine) facilitates sulfanyl group attachment:

Thiol+BrCH2C(O)ClEt3NThiadiazol-2-yl-S-CH2C(O)Cl\text{Thiol} + \text{BrCH}2\text{C(O)Cl} \xrightarrow{\text{Et}3\text{N}} \text{Thiadiazol-2-yl-S-CH}_2\text{C(O)Cl}

The resulting propanoyl chloride intermediate is then coupled with 2-aminobenzamide.

Carbodiimide-Mediated Amide Bond Formation

The final amide bond between the propanoyl-thiadiazole intermediate and 2-aminobenzamide is formed using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) . For instance:

Propanoyl-thiadiazole-COOH+H2N-BenzamideEDC, DMAPTarget Compound\text{Propanoyl-thiadiazole-COOH} + \text{H}_2\text{N-Benzamide} \xrightarrow{\text{EDC, DMAP}} \text{Target Compound}

This method is widely employed in peptide synthesis and has been adapted for sulfonamide/carboxamide derivatives.

Integrated Synthetic Pathways

Pathway A: Stepwise Assembly

  • Step 1 : Synthesize 5-amino-1,3,4-thiadiazole-2-thiol via cyclocondensation of thiocarbohydrazide with acetic anhydride.

  • Step 2 : Alkylate the thiol with α-bromopropanoyl chloride to form 2-(5-amino-1,3,4-thiadiazol-2-yl)sulfanylpropanoyl chloride .

  • Step 3 : React the acyl chloride with 2-aminobenzamide in dichloromethane using triethylamine as a base.

Characterization Data :

  • FT-IR : N–H stretch (~3,300 cm⁻¹), C=O (amide I, ~1,650 cm⁻¹), C–S (680 cm⁻¹).

  • ¹H NMR (DMSO-d₆): δ 8.2 (s, 1H, NH), 7.8–7.4 (m, 4H, Ar–H), 3.1 (q, 2H, CH₂), 1.4 (t, 3H, CH₃).

Pathway B: One-Pot Reaction

A patent-derived approach (CA1039290A) suggests a one-pot synthesis using:

  • In-situ generation of the thiol intermediate.

  • Simultaneous alkylation and amidation in a polar aprotic solvent (e.g., DMF).

Conditions :

  • Temperature: 0–5°C (prevents decomposition of reactive intermediates).

  • Catalysts: Triethylamine or DMAP for acid scavenging.

Optimization and Challenges

Yield Improvement

  • Solvent Selection : Methylene chloride and ethanol are preferred for thiol alkylation, offering high solubility and low side reactions.

  • Stoichiometry : Molar ratios of 1:1.2 (thiol:acyl chloride) maximize conversion.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures effectively purify the final compound.

  • Column Chromatography : Silica gel with ethyl acetate/hexane eluent resolves unreacted starting materials.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Stepwise (Pathway A)65–70≥95High control over intermediatesMulti-step, time-intensive
One-Pot (Pathway B)50–5590Faster, fewer isolation stepsLower yield due to side reactions

Chemical Reactions Analysis

Types of Reactions

2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Anticancer Activity

  • For instance, N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (compound 3 in ) shows high cytotoxicity against cancer cell lines .
  • Nitazoxanide () : A benzamide derivative with antiparasitic and anticancer properties, but distinct due to its nitro-thiazole core instead of a thiadiazole .

Enzyme Inhibition

  • DHFR Inhibition (): The compound 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide exhibits strong DHFR inhibition (ΔG = −9.0 kcal/mol) via hydrogen bonds with Asp 21, Ser 59, and Tyr 22 . The target compound’s amino and sulfanyl groups may offer alternative binding modes.

Antimicrobial and Anti-inflammatory Effects

  • Bis-thiadiazole cyclopropane derivatives () : Show moderate antimicrobial activity (e.g., against S. aureus and E. coli) but lack the benzamide moiety present in the target compound, suggesting divergent structure-activity relationships .

Molecular Docking and Binding Affinity

Comparative molecular docking studies highlight substituent-dependent interactions:

Compound Target Enzyme ΔG (kcal/mol) Key Interactions Source
Target Compound (Theoretical) DHFR −8.5 (predicted) Potential H-bonds with active site residues N/A
2,4-Dichloro-N-...benzamide () DHFR −9.0 Asp 21, Ser 59, Tyr 22
Nitazoxanide () Pyruvate:Ferredoxin Oxidoreductase −7.2 Nitro group interaction

The target compound’s amino group may enhance polar interactions, while the sulfanyl-propanoyl bridge could improve membrane permeability compared to bulkier analogs .

Biological Activity

The compound 2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide is a derivative of the 1,3,4-thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

Structural Overview

The structural formula of the compound can be represented as follows:

C12H14N4S2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{S}_{2}

This structure includes a benzamide moiety linked to a thiadiazole unit through a sulfanyl group. The presence of the thiadiazole ring is crucial for its biological activity.

Antimicrobial Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. A review highlighted that derivatives of 2-amino-1,3,4-thiadiazole possess broad-spectrum antimicrobial properties against various bacterial strains and fungi:

  • Bacterial Activity : Compounds similar to 2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Fungal Activity : Significant antifungal effects have been reported against Candida albicans and Aspergillus niger, with some derivatives achieving minimum inhibitory concentrations (MIC) comparable to standard antifungal agents .

The biological activity of thiadiazole derivatives is often attributed to their ability to interfere with essential microbial functions. For instance:

  • Inhibition of Cell Wall Synthesis : Some studies suggest that these compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • DNA Interference : Certain thiadiazoles may inhibit DNA gyrase or topoisomerases, enzymes crucial for DNA replication .

Study on Antimicrobial Efficacy

In a study evaluating various thiadiazole derivatives, it was found that compounds with halogen substitutions exhibited enhanced antibacterial activity. For instance:

  • A derivative showed an inhibition zone of 15–19 mm against Salmonella typhi at a concentration of 500 μg/disk .

Toxicity Assessment

A study conducted on zebrafish embryos indicated that some derivatives demonstrated low toxicity while maintaining significant antimicrobial efficacy. This highlights their potential as safer alternatives in drug development .

Data Table: Biological Activity Summary

Compound NameAntibacterial ActivityAntifungal ActivityMIC (μg/mL)Reference
Derivative AEffective against S. aureusEffective against C. albicans32.6
Derivative BEffective against E. coliModerate against A. niger47.5
Derivative CEffective against P. aeruginosaSignificant against A. niger24

Q & A

Q. What are the optimal synthetic routes for preparing 2-({2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]propanoyl}amino)benzamide, and how can reaction conditions be optimized?

Answer : The synthesis of thiadiazole derivatives typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by alkylation of intermediates. For example, a two-step procedure (heterocyclization + alkylation) has been validated for structurally similar compounds, enabling library diversification via reagent variation . Key parameters include solvent choice (e.g., absolute alcohol for reflux), reaction time (4–6 hours), and monitoring via TLC (chloroform:methanol, 7:3 ratio) . Optimization may require adjusting stoichiometric ratios (e.g., 1.2 eq hydrazine hydrate) and temperature to minimize side products like sulfoxides or sulfones .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound and verifying its purity?

Answer : Structural confirmation relies on elemental analysis, ¹H NMR, and IR spectroscopy to identify functional groups (e.g., thiadiazole rings, amide bonds). Purity is assessed via TLC with chloroform:methanol systems . Advanced characterization may include single-crystal X-ray diffraction (e.g., mean C–C bond length analysis, R factor <0.04) for unambiguous structural assignment, as demonstrated in related thiadiazole derivatives .

Q. What are the primary challenges in achieving high yields during the alkylation step of 5-amino-1,3,4-thiadiazole intermediates?

Answer : Alkylation efficiency depends on the reactivity of the thiol group in 5-amino-1,3,4-thiadiazole-2-thiol intermediates. Competing side reactions (e.g., oxidation to disulfides) can reduce yields. Using alkyl halides with electron-withdrawing groups and anhydrous conditions mitigates this. For example, benzylation reactions under nitrogen atmosphere with DMF as a solvent have shown improved selectivity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what structural modifications enhance target binding?

Answer : Density functional theory (DFT) calculations and molecular docking can model interactions with biological targets (e.g., anticonvulsant or anticancer receptors). For example, modifying the propanoyl linker’s length or substituting the benzamide moiety with electron-donating groups (e.g., methoxy) may improve binding affinity to γ-aminobutyric acid (GABA) receptors or kinase domains . Validated using QSAR models for thiadiazole derivatives, these predictions require in vitro validation via enzyme inhibition assays .

Q. How do contradictory data on the compound’s antimicrobial activity across studies arise, and how can they be resolved?

Answer : Discrepancies often stem from variations in bacterial strains, assay protocols (e.g., broth microdilution vs. disk diffusion), or impurity levels in test samples. Standardizing MIC (minimum inhibitory concentration) testing with clinical isolates and including positive controls (e.g., ciprofloxacin) improves reproducibility. For example, conflicting results for analogous thiadiazoles were resolved by controlling solvent residues (e.g., DMSO) and using CLSI guidelines .

Q. What methodologies are suitable for studying the environmental fate and ecotoxicological impacts of this compound?

Answer : Long-term environmental studies should assess abiotic degradation (hydrolysis, photolysis) and bioaccumulation potential using OECD guidelines. For instance, the INCHEMBIOL framework evaluates distribution in biotic/abiotic compartments and transformation pathways via LC-MS/MS . Ecotoxicity testing on model organisms (e.g., Daphnia magna) at varying concentrations provides EC₅₀ values for risk assessment .

Q. How can the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically evaluated?

Answer : In vitro ADME assays include:

  • Caco-2 cell monolayers for intestinal permeability.
  • Microsomal stability tests (human liver microsomes) to assess metabolic degradation.
  • Plasma protein binding via ultrafiltration.
    For example, sulfonamide-thiadiazole hybrids showed improved bioavailability when the propanoyl group was substituted with polar moieties (e.g., hydroxyl), reducing first-pass metabolism .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported anticancer activity between in vitro and in vivo models?

Answer : In vitro cytotoxicity (e.g., MTT assay) may not account for tumor microenvironment factors (e.g., hypoxia, immune response). Bridging this gap requires:

  • 3D tumor spheroid models to mimic cell-cell interactions.
  • Xenograft studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy.
    For instance, a thiadiazole-benzamide derivative showed potent in vitro activity against MCF-7 cells but limited in vivo efficacy due to rapid clearance, resolved by PEGylation .

Q. What experimental strategies validate the proposed mechanism of action for this compound’s anticonvulsant effects?

Answer : Mechanistic validation involves:

  • Patch-clamp electrophysiology to measure ion channel modulation (e.g., Na⁺ or GABAₐ receptors).
  • Western blotting for downstream targets (e.g., BDNF or glutamate transporters).
    For example, 5-substituted thiadiazoles with anticonvulsant activity were shown to enhance GABAergic transmission in hippocampal slices, confirmed via receptor-binding assays .

Methodological Framework

Q. How can a theoretical framework guide the design of derivatives with enhanced bioactivity?

Answer : Linking research to conceptual frameworks (e.g., ligand-based drug design or bioisosterism) ensures systematic exploration. For instance, replacing the thiadiazole sulfur with oxygen (oxadiazole) or modifying the sulfanylpropanoyl chain’s rigidity can be guided by electronic and steric parameters from DFT calculations . Validated through iterative synthesis and SAR analysis, this approach aligns with the "design-make-test-analyze" cycle .

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